2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 2-position and a carboxylic acid group at the 6-position
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of these compounds are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that inhibit the growth of the bacteria
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in the bacterial cells, leading to their death .
Result of Action
This compound, as a derivative of imidazo[1,2-a]pyridine, is expected to exhibit antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, has been shown to exhibit antimicrobial properties against Staphylococcus aureus . Therefore, the result of the action of this compound is likely to be the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method includes the reaction of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Amino-1-propargylpyridinium bromide
Comparison: 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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